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Compound of Interest

Compound Name: 2-Amino-4-morpholinopyridine

Cat. No.: B1291362 Get Quote

Disclaimer: Experimental spectroscopic data for 2-Amino-4-morpholinopyridine is not readily

available in published scientific literature. This guide is therefore based on predicted data and

the analysis of analogous compounds. The information provided herein is intended for research

and informational purposes and should be cross-referenced with experimentally obtained data

as it becomes available.

Introduction
2-Amino-4-morpholinopyridine is a heterocyclic organic compound incorporating a pyridine

ring substituted with an amino group and a morpholino group. This structure is of interest to

researchers in medicinal chemistry and drug development due to the prevalence of both

aminopyridine and morpholine moieties in biologically active molecules. A thorough

understanding of its spectroscopic characteristics is fundamental for its identification,

characterization, and quality control in synthetic processes. This technical guide provides a

summary of the predicted spectroscopic data (NMR, IR, and Mass Spectrometry) for 2-Amino-
4-morpholinopyridine, alongside detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for 2-Amino-4-
morpholinopyridine.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ) ppm Multiplicity Assignment

~7.8 - 8.0 d H-6

~6.2 - 6.4 dd H-5

~6.0 - 6.2 d H-3

~4.5 - 4.8 br s -NH₂

~3.8 - 4.0 t Morpholine (-O-CH₂-)

~3.2 - 3.4 t Morpholine (-N-CH₂-)

Note: Predictions are based on computational models and analysis of similar structures. Actual

chemical shifts and coupling constants may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Chemical Shift (δ) ppm Assignment

~160 - 162 C-2

~155 - 157 C-4

~148 - 150 C-6

~105 - 107 C-5

~95 - 97 C-3

~66 - 68 Morpholine (-O-CH₂)

~48 - 50 Morpholine (-N-CH₂)

Note: These are estimated chemical shifts. Experimental values are necessary for confirmation.

Table 3: Expected IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium, Sharp (doublet)

N-H stretching (asymmetric

and symmetric) of primary

amine

3100 - 3000 Weak Aromatic C-H stretching

2980 - 2850 Medium
Aliphatic C-H stretching

(morpholine)

1640 - 1600 Strong N-H scissoring (bending)

1600 - 1450 Medium-Strong
Pyridine ring C=C and C=N

stretching

1300 - 1200 Strong Aromatic C-N stretching

1120 - 1100 Strong C-O-C stretching (morpholine)

900 - 650 Medium-Strong
Aromatic C-H out-of-plane

bending

Table 4: Expected Mass Spectrometry Fragmentation
Ionization Mode: Electron Ionization (EI)

m/z Interpretation

179 [M]⁺ (Molecular Ion)

162 [M - NH₃]⁺

121 [M - C₄H₈NO]⁺ (Loss of morpholine radical)

94 [C₅H₆N₂]⁺ (Aminopyridine fragment)

86 [C₄H₈NO]⁺ (Morpholine fragment)

Note: The fragmentation pattern is a prediction based on the structure. The relative intensities

of the peaks would need to be determined experimentally.
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Experimental Protocols
The following sections detail standard methodologies for the acquisition of spectroscopic data

for 2-Amino-4-morpholinopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

For ¹H NMR, dissolve approximately 5-10 mg of 2-Amino-4-morpholinopyridine in 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is

recommended to obtain a good signal-to-noise ratio in a reasonable time.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

Instrumentation and Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Parameters:

Pulse Program: Standard single-pulse (zg30).

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64.

¹³C NMR Parameters:

Pulse Program: Proton-decoupled (e.g., zgpg30).

Spectral Width: 0-200 ppm.
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Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on the sample concentration.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of 2-Amino-4-morpholinopyridine with approximately 100-200 mg

of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

Transfer the fine powder to a pellet die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Instrumentation and Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

Parameters:

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

A background spectrum of the empty sample compartment should be recorded prior to the

sample scan.

Mass Spectrometry (MS)
Sample Preparation:

For Electron Ionization (EI) mass spectrometry, prepare a dilute solution of the compound

(e.g., 0.1-1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
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The sample can be introduced into the mass spectrometer via a direct insertion probe or, if

sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

Instrumentation and Data Acquisition:

Instrument: A mass spectrometer with an EI source, such as a GC-MS system or a direct

probe inlet system.

Parameters:

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Mass Range: Scan from m/z 40 to 300 to ensure detection of the molecular ion and key

fragments.

Source Temperature: Typically 200-250 °C.

Visualizations
Logical Workflow for Spectroscopic Characterization
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Caption: Workflow for the synthesis and spectroscopic characterization of 2-Amino-4-
morpholinopyridine.

Relationship between Spectroscopic Data and Molecular
Structure
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Molecular Structure of 2-Amino-4-morpholinopyridine
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Caption: Correlation between the functional groups of 2-Amino-4-morpholinopyridine and

their expected spectroscopic signatures.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-4-morpholinopyridine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1291362#2-amino-4-morpholinopyridine-
spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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